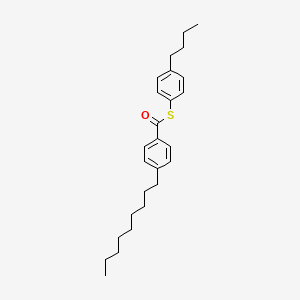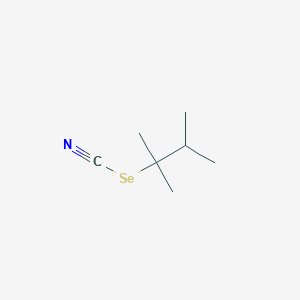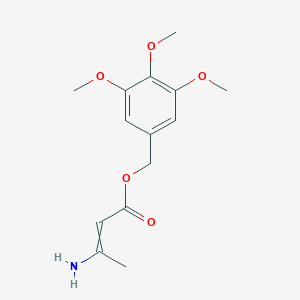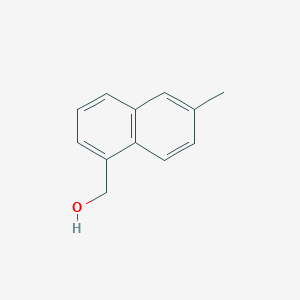![molecular formula C9H22OSi2 B14584158 Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane CAS No. 61245-01-0](/img/structure/B14584158.png)
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silicon atom. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of both vinyl and methoxy groups in its structure allows for diverse chemical reactivity and functionalization.
Vorbereitungsmethoden
The synthesis of Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane typically involves the reaction of vinyl-containing silanes with methoxy-containing silanes under controlled conditions. One common method involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form silanes with different functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Polymerization: The vinyl group can undergo polymerization reactions to form polymers with unique properties.
Common reagents and conditions used in these reactions include catalysts like platinum or palladium, solvents such as toluene or dichloromethane, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity allows for the creation of materials with tailored properties.
Biology: The compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane exerts its effects is primarily through its ability to undergo various chemical reactions. The vinyl group can participate in addition reactions, while the methoxy group can be involved in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds or materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane can be compared with other similar organosilicon compounds, such as:
Vinyltrimethoxysilane: Similar in having a vinyl group, but differs in the number and type of methoxy groups attached to the silicon atom.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group instead of a vinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of vinyl and methoxy groups, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
61245-01-0 |
|---|---|
Molekularformel |
C9H22OSi2 |
Molekulargewicht |
202.44 g/mol |
IUPAC-Name |
ethenyl-[2-[methoxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C9H22OSi2/c1-7-11(3,4)8-9-12(5,6)10-2/h7H,1,8-9H2,2-6H3 |
InChI-Schlüssel |
LTBWQWNVDHOXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CC[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
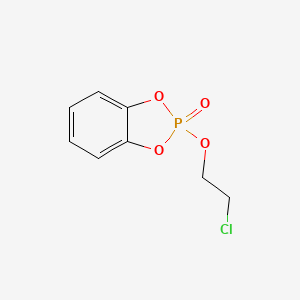

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
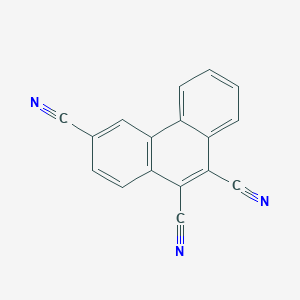

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

